p-Mercuribenzoate

Description

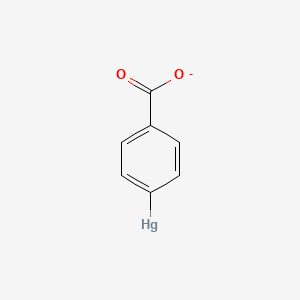

Structure

2D Structure

Properties

Molecular Formula |

C7H4HgO2- |

|---|---|

Molecular Weight |

320.7 g/mol |

IUPAC Name |

(4-carboxylatophenyl)mercury |

InChI |

InChI=1S/C7H5O2.Hg/c8-7(9)6-4-2-1-3-5-6;/h2-5H,(H,8,9);/p-1 |

InChI Key |

FVFZSVRSDNUCGG-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1C(=O)[O-])[Hg] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])[Hg] |

Synonyms |

4-mercuribenzoate p-mercuribenzoate para-mercuribenzoate |

Origin of Product |

United States |

Historical Perspectives on the Integration of P Mercuribenzoate into Biochemical Research

Early Discoveries and Seminal Contributions in Thiol Chemistry

The importance of thiol (–SH) and disulfide (–SS–) groups in proteins is disproportionate to their abundance, influencing both stability and conformational versatility, which are critical for biological activity. doi.org The reactivity of these groups with various reagents, including organomercurials like p-mercuribenzoate, became a focal point for researchers. Early investigations into the reaction of mercurials with the sulfhydryl groups of proteins laid the groundwork for quantitative analysis. upenn.edu

A pivotal development was the spectrophotometric method for studying the reaction of protein thiols with organic mercurials, including this compound. upenn.edu This technique provided a sensitive and rapid means to measure the extent and rate of this reaction, revealing differing reactivities of sulfhydryl groups within proteins. upenn.edu For instance, studies on L-threonine dehydrogenase from Escherichia coli K-12 demonstrated that low concentrations of this compound could block its basal enzymatic activity, highlighting the presence of essential thiol groups. umich.edu

The term "mercaptan," often used for thiols, originates from the Latin mercurio captāns, meaning "capturing mercury," which underscores the strong affinity between thiol groups and mercury compounds. wikipedia.org This inherent reactivity was harnessed to explore the role of cysteine residues in proteins.

Evolution of Organomercurial Reagents in Protein Science

Organomercurial reagents, with this compound being a prominent example, evolved into essential tools in protein science. ontosight.ai Their primary application lies in their ability to react with and modify thiol groups of cysteine residues in proteins. ontosight.aiontosight.ai This modification can lead to the inhibition of enzyme activity, providing insights into the role of specific sulfhydryl groups in metabolic pathways. ontosight.ai

The reaction of this compound with thiol groups results in the formation of a mercaptide bond, a process that can be monitored to determine the number of accessible sulfhydryl groups in a protein. ontosight.ai This technique has been widely used to characterize a variety of proteins. For example, spectrophotometric titrations with this compound were used to determine the number of free sulfhydryl groups in subunits of L-threonine dehydrogenase. umich.edu

The use of organomercurials extends beyond simple quantification. They have been instrumental in studying:

Protein-protein interactions involving cysteine residues. ontosight.ai

Conformational changes in proteins, as the reactivity of thiol groups can be sensitive to the protein's three-dimensional structure. doi.org

The functional significance of specific thiol groups by observing the effect of their modification on protein activity. ontosight.ai

The evolution of these reagents has been paralleled by the development of various analytical techniques to detect and quantify the thiol-mercurial reaction.

Methodological Advancements Pioneered by this compound Applications

The application of this compound spurred significant methodological advancements in biochemical research. A landmark contribution was the development of a spectrophotometric assay to monitor the reaction between organic mercurials and sulfhydryl groups. upenn.edu This method relies on the change in the ultraviolet absorption spectrum of this compound upon forming a mercaptide bond with a thiol. upenn.edu The increase in absorption in the 250-260 nm range, where protein absorption is minimal, provides a sensitive measure of the reaction. upenn.edu

This spectrophotometric titration method became a standard for determining the number and reactivity of sulfhydryl groups in proteins. doi.orgupenn.edu Its application revealed that not all thiol groups in a protein react at the same rate, leading to the concept of "masked" or less accessible sulfhydryl groups. pnas.org

Further advancements included the use of chromophoric organomercurials, such as 2-chloromercuri-4-nitrophenol, in conjunction with techniques like isoelectric focusing to monitor urea-induced conformational changes in enzymes like yeast phosphoglycerate kinase. nih.gov The spectral changes of the bound mercurial provided a sensitive probe for alterations in the local environment of the thiol group. nih.gov

The combination of this compound derivatization with modern analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry has enabled the sensitive determination of low molecular mass thiols. researchgate.net

Table 1: Key Methodological Advancements Utilizing this compound

| Advancement | Description | Key Researchers/Publications |

| Spectrophotometric Titration | A method to quantify the reaction between this compound and protein thiol groups by measuring the change in UV absorbance. upenn.edu | Boyer, P. D. (1954) ontosight.aiupenn.edu |

| Chromophoric Organomercurial Probes | Use of colored mercurials to monitor conformational changes in proteins through spectral shifts. nih.gov | Stinson, R. A. (1977) nih.gov |

| HPLC-MS Analysis of Thiol Derivatives | Combining derivatization with p-hydroxymercuribenzoate (B1229956) (a related compound) and advanced analytical techniques for sensitive thiol quantification. researchgate.net | Request PDF (2014) researchgate.net |

Mechanistic Foundations of P Mercuribenzoate Interaction with Biomolecules

Formation of Covalent Mercaptide Bonds with Sulfhydryl Groups

The primary mechanism by which p-mercuribenzoate (PMB) interacts with biomolecules is through the formation of a stable covalent mercaptide bond with the sulfhydryl (-SH) group of cysteine residues in proteins. ontosight.ai This reaction is a cornerstone of its utility in biochemistry for the identification and modification of these specific functional groups. ontosight.ai The reaction involves the mercury atom of PMB forming a covalent bond with the sulfur atom of the thiol group, resulting in the formation of a mercaptide (R-S-Hg-R'). ontosight.aipageplace.de

This interaction can be monitored spectrophotometrically. The formation of the mercaptide bond leads to a distinct increase in absorbance in the 250 mμ region, providing a sensitive and rapid method for measuring the extent and rate of the reaction between organic mercury compounds, like PMB, and sulfhydryl groups. researchgate.netresearchgate.net The reaction is generally specific for thiol groups, which has made PMB a valuable reagent for studying the role of cysteine residues in protein structure and function. ontosight.aidoi.org

The reactivity of sulfhydryl groups towards PMB can vary depending on their local environment within the protein. pdx.edu For instance, in hemerythrin, the environment surrounding cysteine 50 is more hydrophobic compared to that of cysteine 9, which influences their relative reaction rates with p-hydroxymercuribenzoate (B1229956) (a derivative of PMB). pdx.edu This differential reactivity allows for the probing of the structural context of individual cysteine residues within a protein.

Stoichiometry of this compound Binding to Protein Thiols

The stoichiometry of the reaction between this compound and protein thiols is a critical aspect of its application, as it provides information on the number of accessible sulfhydryl groups. In many cases, the binding follows a 1:1 stoichiometry, where one molecule of PMB reacts with one sulfhydryl group. pageplace.de However, the observed stoichiometry can be influenced by the protein's structure and the accessibility of its cysteine residues.

For example, studies with the enzyme papain have shown that the inactivation of the enzyme is an almost linear function of the amount of this compound added, indicating a direct correlation between PMB binding and loss of function. researchgate.net In another study involving 2-oxo-4-hydroxyglutarate aldolase (B8822740), titration with this compound resulted in a progressive loss of activity that was not directly proportional to the number of modified sulfhydryl groups, suggesting a more complex relationship between modification and inactivation. nih.gov The enzyme retained 15% of its activity even after all cysteinyl residues were titrated. nih.gov

The determination of binding stoichiometry can be complex and may require complementary analytical techniques. For instance, in the labeling of ovalbumin with p-hydroxymercuribenzoic acid, MALDI-MS analysis suggested a 3:1 label-to-protein ratio, which was lower than the expected four binding sites. researchgate.net In contrast, the higher resolution of ESI-Q-ToF-MS indicated a 4:1 stoichiometry, highlighting the importance of the analytical method in determining accurate binding ratios. researchgate.net

Table 1: Stoichiometry of this compound Binding to Various Proteins

| Protein | Observed Stoichiometry (PMB:Thiol) | Method of Determination | Reference |

| Ovalbumin | 3:1 | MALDI-MS | researchgate.net |

| Ovalbumin | 4:1 | ESI-Q-ToF-MS | researchgate.net |

| Papain | Linear inactivation with added PMB | Enzyme activity assay | researchgate.net |

| 2-Oxo-4-hydroxyglutarate aldolase | Non-proportional inactivation | Enzyme activity assay | nih.gov |

| Hemerythrin | 1.5 atoms of mercury per subunit | Spectrophotometric titration | pdx.edu |

Influence of Environmental Factors on this compound Reactivity (e.g., pH, Ionic Strength, Temperature)

The reactivity of this compound with sulfhydryl groups is significantly influenced by environmental factors such as pH, ionic strength, and temperature.

pH: The pH of the reaction medium plays a crucial role. The rate of reaction of PMB with the sulfhydryl groups of egg albumin and β-lactoglobulin is notably faster at pH 4.6 than at pH 7. researchgate.netresearchgate.net This pH dependence is linked to the ionization state of the thiol group, as the thiolate anion (R-S⁻) is a much stronger nucleophile than the protonated thiol (R-SH). researchgate.net In studies with p-hydroxybenzoate hydroxylase, the rate of incorporation of mercurial compounds was found to be pH-independent. capes.gov.br However, the modification of the enzyme by p-chloromercuribenzoate led to absorbance changes that were strongly dependent on pH, with an ionizing group having a pK value of about 7.6. capes.gov.br

Ionic Strength: The ionic strength of the solution can also affect the reaction rate. For the reaction of PMB with egg albumin, the nature of the ions present markedly affects the rate. researchgate.netresearchgate.net In studies with chymopapain B, there was no significant effect on the velocity of hydrolysis over an ionic strength range of 0.05 to 0.30 at pH 6.0 and 39°C. hawaii.edu For hemerythrin, the effect of anions on the rate of mercury-sulfur bond formation has also been a subject of investigation. luc.edu

Temperature: Temperature influences the rate of all chemical reactions, and the reaction of PMB with thiols is no exception. nih.gov While specific quantitative data on the temperature dependence of the PMB-thiol reaction is not extensively detailed in the provided context, general chemical principles indicate that an increase in temperature will accelerate the reaction rate. nih.gov For instance, studies on the thermal stability of proteins often involve monitoring changes over several days at different temperatures, such as 25 °C and 37 °C, which implicitly acknowledges the role of temperature in reaction kinetics. nih.gov

Table 2: Influence of Environmental Factors on this compound Reactivity

| Factor | Protein | Observation | Reference |

| pH | Egg Albumin, β-Lactoglobulin | Rate is more rapid at pH 4.6 than at pH 7. | researchgate.netresearchgate.net |

| pH | p-Hydroxybenzoate Hydroxylase | Rate of incorporation is pH-independent, but absorbance changes of modified enzyme are pH-dependent. | capes.gov.br |

| Ionic Strength | Egg Albumin | Nature of ions present markedly affects the reaction rate. | researchgate.netresearchgate.net |

| Ionic Strength | Chymopapain B | No significant effect on hydrolysis velocity between ionic strength 0.05 and 0.30 (at pH 6.0, 39°C). | hawaii.edu |

| Temperature | General Principle | Reaction rates are generally accelerated by an increase in temperature. | nih.gov |

Applications of P Mercuribenzoate in Advanced Protein Chemistry

Characterization of Protein Sulfhydryl Group Reactivity and Accessibility

A primary application of p-mercuribenzoate is the quantitative analysis and characterization of sulfhydryl groups in proteins. wikipedia.org Through techniques like spectrophotometric titration, researchers can determine the number of accessible cysteine residues and their relative reactivity. pdx.edu The rate and extent of the reaction with this compound provide critical information about the local environment of the sulfhydryl group, indicating whether it is exposed on the protein surface or buried within its three-dimensional structure. pdx.educdnsciencepub.com

For instance, studies on bovine liver 2-oxo-4-hydroxyglutarate aldolase (B8822740) revealed that in the absence of a denaturant, all of its cysteinyl residues react with this compound, whereas other reagents could only access a subset, highlighting the different reactivity and accessibility of these groups. nih.gov In the case of the protein hemerythrin, titration with PHMB demonstrated that one mole of the reagent reacts per mole of the protein subunit, indicating a single reactive cysteine per subunit. pdx.edu Similarly, the reactivity of sulfhydryl groups in cardiac and skeletal actins with this compound was found to be identical, with two fast-reacting groups that were not essential for polymerization. ahajournals.org The reactivity of these groups is influenced by their ionization state (pKa) and their physical accessibility to the reagent. cdnsciencepub.com

| Protein | Reagent | Key Findings on Sulfhydryl Reactivity | References |

| 2-Oxo-4-hydroxyglutarate aldolase | This compound | All cysteinyl residues react in the absence of a denaturant. Substrates protect one to two thiol groups from titration. | nih.gov |

| Hemerythrin (P. gouldii) | p-Hydroxymercuribenzoate (B1229956) (PHMB) | One reactive cysteine per subunit was identified via spectrophotometric titration. | pdx.edu |

| Phosphorylase b | p-Chloromercuribenzoate (PCMB) | The fastest-reacting sulfhydryl groups reacted at a rate of 3 × 106 M−1 s−1, only slightly slower than model compounds. | cdnsciencepub.com |

| Cardiac and Skeletal Actin | This compound | Approximately two fast-reacting sulfhydryl groups were identified, which were not essential for polymerization. | ahajournals.org |

| Spectrin-band 4.1-actin complex | p-Hydroxymercuribenzoate | Inhibited cytochalasin binding activity, indicating that certain actin sulfhydryl groups are crucial for this function. | nih.gov |

Probing Protein Conformational Dynamics and Structural Transitions

The binding of this compound to sulfhydryl groups can either induce or report on conformational changes within a protein, making it a valuable tool for studying protein dynamics. ontosight.aifiveable.me A change in the reactivity of a cysteine residue towards this compound can signal a structural transition in that region of the protein, often triggered by ligand binding or changes in environmental conditions. nih.govnih.gov

A notable example is the study of human adult methemoglobin, where proton NMR spectra showed that the binding of this compound to the β-Cys93 residue selectively affected the heme methyl proton resonances of the beta subunits. nih.gov This observation suggested that the modification induces a localized tertiary structural change around the beta heme, which in turn increases the high-spin character of the beta heme iron due to a conformational shift of the proximal histidine. nih.gov In another study, the binding of hemoglobin to the cytoplasmic domain of band 3 protein (CDB3) caused significant changes in the reactivity of sulfhydryl groups toward this compound. nih.gov Since the sulfhydryl pocket is located far from the hemoglobin-binding site, this change in reactivity indicated a long-range, global conformational change in the CDB3 dimer upon hemoglobin binding. nih.gov

| Protein | Reagent | Observation | Implication | References |

| Methemoglobin | This compound (pMB) | Selective spectral changes in the beta subunits upon pMB binding. | Induces a localized tertiary structural change around the beta heme. | nih.gov |

| Cytoplasmic Domain of Band 3 (CDB3) | This compound | Hemoglobin binding to CDB3 alters the reactivity of distant sulfhydryl groups. | Suggests a global change in the quaternary structure of the CDB3 dimer. | nih.gov |

| 2-Oxo-4-hydroxyglutarate aldolase | This compound, Nbs2 | Substrates like pyruvate (B1213749) and glyoxylate (B1226380) alter the reactivity of specific sulfhydryl groups. | Indicates the enzyme exists in an altered conformational state in the presence of its cosubstrates. | nih.gov |

Investigations into Protein Subunit Interactions and Dissociation Phenomena

For multimeric proteins, this compound is frequently used to investigate the forces and interfaces governing subunit assembly. The introduction of the bulky, often charged, mercuribenzoate group into a subunit interface can disrupt the non-covalent interactions holding the subunits together, leading to dissociation. luc.educdnsciencepub.com

The dissociation of the octameric protein hemerythrin upon reaction with this compound is a classic example. luc.edu The reaction with the sulfhydryl groups of the subunits induces a conformational change that renders the monomers unable to associate into the native octamer. luc.edu Similarly, modification of human hemoglobin with this compound is a key step in separating its α and β subunits for further study. cdnsciencepub.com Research using p-hydroxymercuribenzoate (PHMB) on human hemoglobin has shown that all three types of cysteine residues (βCys93, αCys104, and βCys112) must be blocked by the reagent to achieve complete subunit disassembly, with the reactions proceeding in a stepwise manner. figshare.com The modification of vanillyl-alcohol oxidase with this compound also leads to the dissociation of the octamer into dimers. acs.org

| Protein | Reagent | Effect of Modification | Mechanism | References |

| Hemerythrin | This compound (PMB) | Dissociation of the octamer into subunits. | PMB induces a change in the subunit, making it unable to associate. | luc.edu |

| Human Hemoglobin | p-Hydroxymercuribenzoate (PHMB) | Dissociation into α and β subunits. | Blocking of all three cysteine types (β93, α104, β112) is required for disassembly. | cdnsciencepub.comfigshare.com |

| Vanillyl-alcohol oxidase | This compound | Dissociation of the octamer into dimers. | An 'all or none' process involving the reaction of three sulfhydryl groups. | acs.org |

| Phosphorylase a | p-Chloromercuribenzoate | Splits the tetramer into four subunits. | The bulky mercuribenzoate group prevents the normal association of subunits. | pnas.org |

Analysis of Protein Folding and Unfolding Pathways via Thiol Modification

The modification of cysteine residues with this compound provides a method to study the role of these residues in protein stability and the pathways of folding and unfolding. ontosight.aiontosight.ai By reacting with sulfhydryl groups, this compound can disrupt critical disulfide bonds or non-covalent interactions that stabilize the native protein structure, leading to denaturation. ontosight.ai The unfolding of protein globules is an essential process, and reagents like this compound help in studying the steps involved. dcu.ie

Rational Design of Chemically Modified Proteins for Research

Insights gained from studies using this compound can be applied to the rational design of proteins with novel or enhanced properties. nih.gov By understanding the specific roles of cysteine residues in structure, function, and stability, scientists can create targeted mutations or chemical modifications to produce proteins tailored for specific research applications. ontosight.aifigshare.com

For example, understanding how this compound binding affects hemoglobin's structure and allostery provides a framework for developing new therapeutic agents. figshare.com Knowledge of the binding sites and the resulting conformational changes can guide the design of small molecules that mimic these effects. This approach has been used in the search for potential antisickling agents for sickle cell disease, where molecules are designed to covalently modify βCys93, similar to how some reagents react, to increase hemoglobin's oxygen affinity and inhibit sickling. nih.govnih.gov The ability of this compound to modify specific cysteine residues and alter protein function has been instrumental in identifying these residues as targets for rational drug design. acs.orgnih.gov

Utility of P Mercuribenzoate in Enzymological Investigations

Elucidation of Enzyme Active Site Sulfhydryl Residues

A primary application of p-Mercuribenzoate is the titration and identification of sulfhydryl groups within enzyme structures. Due to its reactivity, it can be used to determine the total number of accessible cysteine residues. umich.edunih.gov For instance, in bovine liver 2-oxo-4-hydroxyglutarate aldolase (B8822740), titration with this compound in the absence of denaturants revealed that all of its cysteinyl residues are reactive. nih.gov Similarly, studies on L-threonine dehydrogenase showed that four free sulfhydryl groups per subunit were titratable with this compound under denaturing conditions. umich.edu

The specificity of this compound for thiols allows for the differential analysis of native and denatured enzymes to understand which residues are exposed on the protein surface versus those buried within its tertiary structure. For example, the inactivation of chalcone (B49325) isomerase by tetrathionate (B1226582) and N-ethylmaleimide becomes significantly more rapid in the presence of 6 M urea, indicating the native structure shields the enzymatic thiol. nih.gov In some metalloenzymes, the sulfhydryl group's reactivity towards this compound is blocked in the native state due to its coordination with a metal ion, but becomes apparent when the metal is removed. This was a key finding in identifying a cysteine residue at the zinc-binding site of carboxypeptidase A. pnas.org Spectral titration of chalcone isomerase with this compound indicated the modification of a single thiol group. nih.gov

Table 1: Sulfhydryl Group Titration in Various Enzymes using this compound

| Enzyme | Organism | Number of -SH Groups Identified per Subunit/Molecule | Conditions | Reference |

|---|---|---|---|---|

| L-threonine dehydrogenase | Escherichia coli | 4 | Under denaturing conditions | umich.edu |

| 2-oxo-4-hydroxyglutarate aldolase | Bovine Liver | 8-10 | In presence of 1% sodium dodecyl sulfate | nih.gov |

| Carboxypeptidase A | Bovine Pancreas | 1 | In the metal-free apoenzyme | pnas.org |

| Chalcone isomerase | Soybean | 1 | Spectral titration of native enzyme | nih.gov |

| Bovine liver monoamine oxidase | Bovine Liver | 8 | Titratable sulfhydryl groups per 10^5 g of enzyme | nih.gov |

Kinetic Characterization of Enzyme Inhibition Mechanisms by Thiol Modification

The modification of sulfhydryl groups by this compound frequently leads to enzyme inhibition, the kinetic characterization of which provides deep insights into the enzyme's mechanism. Depending on the enzyme and the location of the modified thiol, the inhibition can manifest as competitive, noncompetitive, or irreversible.

Competitive inhibition occurs when an inhibitor reversibly binds to the active site of an enzyme, preventing the substrate from binding. ucdavis.edumedicoapps.org In the context of this compound, this suggests that the modified sulfhydryl group is located within or very near the substrate-binding site. A hallmark of competitive inhibition is that it can be overcome by increasing the substrate concentration. open-systems-pharmacology.org

A clear example is seen with rat liver uroporphyrinogen decarboxylase, where inhibition by this compound was found to be competitive with respect to the uroporphyrinogen substrates. nih.gov Further evidence for active site modification comes from protection experiments. For both uroporphyrinogen decarboxylase and bovine hepatic monoamine oxidase, the presence of their respective substrates or competitive inhibitors protected the enzymes from inactivation by this compound. nih.govnih.gov Similarly, for chalcone isomerase, a product of the reaction, naringenin, provided complete kinetic protection against inactivation by the mercurial, demonstrating specific binding at the active site. nih.gov Interestingly, the inhibition of glucose-6-phosphatase by this compound presents as a formally competitive mechanism in native microsomes. nih.gov

Noncompetitive inhibition occurs when an inhibitor binds to a site on the enzyme other than the active site (an allosteric site). nih.govkhanacademy.org This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. nih.gov Consequently, the maximal velocity (Vmax) of the reaction is decreased, while the Michaelis constant (Km) remains unchanged. ucdavis.edunih.gov

The inhibition of glucose-6-phosphatase by this compound provides a fascinating case study. While it acts as a competitive inhibitor in native microsomes, the inhibition pattern shifts to noncompetitive when the microsomes are treated with the detergent Triton X-114. nih.gov This change suggests that detergent-induced membrane modification alters the enzyme's conformation, exposing an allosteric site for the inhibitor or changing how the active site is affected by the inhibitor's binding elsewhere. nih.gov Poisons like heavy metal ions, including mercury, are often cited as examples of non-competitive inhibitors. medicoapps.org

Table 2: Comparison of Kinetic Parameters in Competitive vs. Noncompetitive Inhibition

| Inhibition Type | Effect on Vmax (Maximal Velocity) | Effect on Km (Michaelis Constant) | Inhibitor Binding Site | Reference |

|---|---|---|---|---|

| Competitive | Unchanged | Increases | Active Site | ucdavis.eduopen-systems-pharmacology.org |

| Noncompetitive | Decreases | Unchanged | Allosteric Site (distinct from active site) | ucdavis.edunih.govupcollege.ac.in |

Irreversible inhibition occurs when an inhibitor forms a strong, typically covalent, bond with the enzyme, permanently inactivating it. libretexts.org this compound reacts with thiol groups to form a mercaptide bond, which can be very stable, leading to essentially irreversible inhibition under certain conditions. libretexts.orgeuropeanpharmaceuticalreview.com

The kinetics of this process can be extremely rapid. In the case of L-threonine dehydrogenase, the reaction with stoichiometric amounts of this compound was so fast that the kinetics of inactivation could not be examined under pseudo-first-order conditions. umich.edu For many enzymes, the inactivation follows pseudo-first-order kinetics, where the observed rate of inactivation (k_obs) increases with the inhibitor concentration. researchgate.net However, it's important to note that "irreversible" in this context is not always absolute. The inhibition of chalcone isomerase by this compound could be fully reversed by treatment with other thiol-containing compounds or KCN, demonstrating that the inactivation was not due to permanent protein denaturation. nih.gov Similarly, the inactivation of homoserine dehydrogenase by this compound was found to be spontaneously reversible upon removal of the excess inhibitor, due to the dissociation of PMB from an essential sulfhydryl group. nih.govpnas.org

Noncompetitive Inhibition Models

Studies on Allosteric Regulation and Conformational Changes Affecting Enzyme Activity

This compound is a valuable probe for studying allosteric regulation, where the binding of a molecule at one site affects the protein's activity at another site. fiveable.me This effect is mediated through conformational changes in the enzyme's structure. upcollege.ac.inlibretexts.org

The interaction of this compound with aspartate transcarbamoylase (ATCase) is a classic example. Binding of the mercurial to the sulfhydryl groups on the regulatory subunits leads to the dissociation of the catalytic and regulatory subunits, which can be monitored kinetically. loongup.com This dissociation is coupled exactly to the rate of reaction of the thiols, providing a clear link between thiol modification, conformational change (subunit dissociation), and loss of allosteric regulation. loongup.com

In other cases, the conformational state of the enzyme influences its reactivity with this compound. For homoserine dehydrogenase, changes in the protein's structure, induced by factors like ionic strength or the presence of the allosteric inhibitor L-threonine, affect the rate of dissociation of the PMB-enzyme complex and thus the rate of enzyme reactivation. nih.govpnas.org For 2-oxo-4-hydroxyglutarate aldolase, inactivation by this compound is not directly proportional to the number of thiols modified but is rather a consequence of the alterations in protein structure that accompany the modification. nih.gov These ligand-induced changes in sulfhydryl reactivity serve as a sensitive indicator of altered conformational states. nih.gov

Identification of Catalytically Essential Thiols in Enzyme Mechanisms

A critical use of this compound is to determine whether sulfhydryl groups are essential for an enzyme's catalytic activity. If modification of a thiol by this compound leads to a loss of activity, and if this inactivation can be prevented by the presence of a substrate or competitive inhibitor, it provides strong evidence that the thiol is located at or near the active site and is catalytically essential. nih.gov

Studies with bovine liver monoamine oxidase showed that its inactivation by this compound resulted from the reaction with just two of its eight titratable sulfhydryl groups. nih.gov The fact that the substrate and competitive inhibitors could protect against this inactivation strongly suggested these two cysteine residues are required for activity and may be active-center residues. nih.gov In chalcone isomerase, kinetic protection by a product and stoichiometric inactivation pointed to a single cysteine residue being located in the active site. nih.gov For homoserine dehydrogenase from Rhodospirillum rubrum, a "buried" sulfhydryl group, exposed by the allosteric inhibitor L-threonine, was shown to be essential for catalytic activity through its rapid inactivation by this compound. pnas.org The subsequent spontaneous reactivation of the enzyme was attributed to the preferential release of PMB from this essential sulfhydryl group. nih.gov

Table 3: Examples of Enzymes with Catalytically Essential Thiols Identified by this compound

| Enzyme | Evidence for Essential Thiol(s) | Reference |

|---|---|---|

| Bovine liver monoamine oxidase | Inactivation by PMB is prevented by substrate and competitive inhibitors. Stoichiometry of 2 essential thiols. | nih.gov |

| Chalcone isomerase | Inactivation by stoichiometric amounts of PMB. Complete kinetic protection by a reaction product. | nih.gov |

| Homoserine dehydrogenase | Rapid inactivation upon exposure of a "buried" thiol. Spontaneous reactivation correlates with PMB dissociation from this site. | nih.govpnas.org |

| Uroporphyrinogen decarboxylase | Competitive inhibition by PMB. Protection from inactivation by a competitive inhibitor. | nih.gov |

Advanced Methodological Approaches Employing P Mercuribenzoate

Spectrophotometric Titration for Sulfhydryl Group Quantitation

The spectrophotometric titration method, notably advanced by Paul D. Boyer in 1954, is a cornerstone technique for the quantitative analysis of sulfhydryl (-SH) groups in proteins and simple thiols. pageplace.dedoi.org This procedure is based on the principle that the formation of a mercaptide bond between the mercury atom of p-mercuribenzoate and the sulfur atom of a sulfhydryl group leads to a distinct change in the ultraviolet (UV) absorption spectrum. pageplace.deresearchgate.net

The reaction results in a measurable increase in absorbance, typically in the 250-255 nm wavelength range, at a pH of 4.6 or 7.0. pageplace.deresearchgate.net By monitoring this change in absorbance as a protein solution is titrated with a standardized solution of this compound, one can determine the total number of accessible sulfhydryl groups. The method is valued for its sensitivity, speed, and the high precision it can achieve. pageplace.de

Furthermore, by analyzing the reaction as a function of time, researchers can distinguish between sulfhydryl groups based on their reactivity. "Fast-reacting" thiols are typically exposed on the protein surface, while "slower-reacting" groups may be sterically hindered or buried within the protein's tertiary structure. pageplace.deresearchgate.net This kinetic information provides valuable insights into the protein's architecture and the local environment of its cysteine residues.

Table 1: Principles of Spectrophotometric Titration with this compound

| Parameter | Description |

| Principle | Formation of a mercury-sulfur (mercaptide) bond causes an increase in UV absorbance. pageplace.de |

| Wavelength | Maximum absorbance change is monitored around 250-255 nm. researchgate.net |

| pH Conditions | Commonly performed at pH 4.6 (acetate buffer) or pH 7.0 (phosphate buffer). pageplace.deresearchgate.net |

| Quantitation | The endpoint of the titration corresponds to the molar equivalents of accessible -SH groups. pageplace.de |

| Kinetic Analysis | The rate of absorbance change distinguishes between fast- and slow-reacting -SH groups. researchgate.net |

Application in X-ray Diffraction for Heavy-Atom Derivatization and Structure Determination

In protein X-ray crystallography, a major obstacle is the "phase problem," where the phase information of the diffracted X-rays is lost during data collection. numberanalytics.com One of the classical methods to solve this problem is Multiple Isomorphous Replacement (MIR). This technique requires the preparation of heavy-atom derivatives of the protein crystal. numberanalytics.com this compound is an ideal reagent for this purpose due to the high electron density of its mercury atom.

The process involves soaking a crystal of the native protein in a solution containing this compound. The p-MB molecule diffuses into the crystal lattice and covalently binds to the sulfhydryl groups of cysteine residues. researchgate.net For this method to be successful, the derivative crystal must be isomorphous with the native crystal, meaning the binding of the heavy atom does not significantly perturb the protein's structure or the crystal packing. numberanalytics.com

By comparing the diffraction patterns of the native crystal and the heavy-atom derivative, crystallographers can determine the positions of the heavy atoms within the crystal's unit cell. jenabioscience.com This information is then used to calculate the initial phase angles of the diffraction data, which is a critical step toward calculating an electron density map and ultimately determining the protein's three-dimensional structure. numberanalytics.comnih.gov

Table 2: Workflow for Heavy-Atom Derivatization using this compound

| Step | Description |

| 1. Protein Crystallization | Grow well-ordered crystals of the target protein. |

| 2. Soaking | Transfer the native protein crystal to a stabilizing solution containing this compound. jenabioscience.com |

| 3. Isomorphism Check | Collect a preliminary diffraction pattern to ensure the crystal lattice has not been disrupted. numberanalytics.com |

| 4. Data Collection | Collect complete diffraction datasets for both the native and the derivative crystals. |

| 5. Phase Determination | Analyze the differences in diffraction intensities to locate the heavy (mercury) atoms and calculate the experimental phases. numberanalytics.com |

| 6. Structure Solution | Use the calculated phases to generate an electron density map and build an atomic model of the protein. |

Integration with Microcomplement Fixation Analysis for Enzyme Conformational Studies

Microcomplement fixation (MC'F) is a highly sensitive immunological technique used to quantify the degree of structural difference between related proteins or to detect conformational changes in a single protein. nih.govnih.gov The assay measures the extent to which a protein (antigen) and its specific antibody bind and "fix" complement, a component of the innate immune system. The degree of complement fixation is inversely proportional to the structural difference between the immunizing antigen and the test antigen.

When this compound reacts with sulfhydryl groups in an enzyme, it can induce significant conformational changes. researchgate.net These changes, even if subtle, can alter the surface epitopes of the enzyme. By using MC'F, researchers can quantify the magnitude of this conformational change. An antibody raised against the native, unmodified enzyme will show a reduced ability to fix complement when it reacts with the this compound-modified enzyme. researchgate.net The resulting "immunological distance" provides a quantitative measure of the structural alteration induced by the chemical modification, offering insights into the role of specific cysteine residues in maintaining the enzyme's native conformation.

Table 3: this compound in Microcomplement Fixation Analysis

| Condition | Antigen | Antibody | Expected Complement Fixation | Interpretation |

| Control | Native Enzyme | Anti-Native Enzyme | High | Baseline reaction, defines 100% fixation. |

| Test | p-MB Modified Enzyme | Anti-Native Enzyme | Low | The conformational change induced by p-MB alters epitopes, reducing antibody binding and complement fixation. nih.govresearchgate.net |

Utilization in Ultracentrifugal Analysis of Protein Aggregation and Dissociation

Analytical ultracentrifugation (AUC) is a powerful biophysical technique for studying the size, shape, and association state of macromolecules in solution. nih.govintertek.com It subjects samples to strong centrifugal forces and monitors their sedimentation behavior over time. This allows for the precise characterization of protein monomers, oligomers, and aggregates. nih.gov

The technique is particularly useful for studying protein dissociation induced by chemical modification. For example, the protein hemerythrin exists as an octamer of eight identical subunits, each containing a single sulfhydryl group. luc.edu When this compound reacts with these sulfhydryl groups, the octameric structure dissociates into individual monomers. luc.edu

Using sedimentation velocity experiments in an analytical ultracentrifuge, researchers can directly observe this process. The untreated protein sample will show a single, fast-sedimenting species corresponding to the octamer. After treatment with this compound, the analysis will reveal a shift to a single, slower-sedimenting species, corresponding to the monomeric form. luc.edu This provides unequivocal evidence of dissociation and allows for the characterization of the hydrodynamic properties of both the associated and dissociated states.

Table 4: Hypothetical Ultracentrifugation Data for a Protein Before and After p-MB Treatment

| Sample | Dominant Species | Sedimentation Coefficient (Svedbergs) | Interpretation |

| Untreated Protein | Octamer | ~12 S | The protein exists in its native, aggregated state. |

| p-MB Treated Protein | Monomer | ~3 S | Reaction with p-MB has caused complete dissociation into subunits. luc.edu |

Chromatographic Techniques for Separation and Characterization of Modified Proteins

Chromatography is an indispensable tool for the purification and analysis of proteins. americanpeptidesociety.org Following the reaction of a protein with this compound, various chromatographic techniques can be employed to separate the modified protein from unreacted protein, excess reagent, and reaction by-products.

Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. The modification of a protein with this compound can alter its surface hydrophobicity. HIC can be used to separate the mercury-modified protein from the unmodified form and is particularly effective at separating the excess mercurial reagent from the protein-mercaptide complex. dss.go.th

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size. thermofisher.com It is highly effective for removing the small this compound molecule from the much larger, modified protein. It can also be used to analyze changes in the protein's oligomeric state (aggregation or dissociation) resulting from the modification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity using a nonpolar stationary phase. It offers high resolution for separating the modified protein and can be used to quantify the extent of the reaction.

Ion-Exchange Chromatography (IEC): This method separates proteins based on their net charge. americanpeptidesociety.org The addition of the benzoate (B1203000) group from p-MB introduces an additional negative charge at neutral pH, which can be exploited to separate the modified protein from the native form using anion-exchange chromatography.

These techniques are often coupled with other detectors, such as mass spectrometry, to confirm the identity and integrity of the modified protein. dss.go.th

Table 5: Application of Chromatographic Techniques for p-MB Modified Proteins

| Chromatographic Technique | Separation Principle | Primary Application |

| Hydrophobic Interaction (HIC) | Hydrophobicity | Separation of modified vs. unmodified protein and removal of excess reagent. dss.go.th |

| Size-Exclusion (SEC) | Size / Hydrodynamic Radius | Removal of excess reagent; analysis of aggregation or dissociation. thermofisher.com |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation and quantification of modified protein. |

| Ion-Exchange (IEC) | Net Surface Charge | Separation based on charge differences introduced by the benzoate moiety. americanpeptidesociety.org |

Comparative Analysis of P Mercuribenzoate with Other Thiol Reactive Probes in Research

Relative Specificity and Reactivity Profiles Compared to Other Organomercurials

p-Mercuribenzoate (p-CMB) belongs to the class of organomercurial compounds, which are characterized by their high affinity for sulfhydryl groups. Within this class, however, there are variations in reactivity and specificity.

Research has shown that different organomercurials can elicit varied effects even when targeting the same protein. For instance, in studies on hemoglobin, p-chloromercuribenzoate and phenylmercuric acetate (B1210297) were found to significantly increase oxygen affinity, while mercuric chloride had no such effect nih.gov. This suggests that the organic moiety of the mercurial plays a crucial role in the functional consequences of the modification, likely due to steric or electronic differences influencing the interaction with the protein beyond the simple formation of a mercaptide bond nih.gov.

The reactivity of organomercurials is also influenced by the accessibility of the target thiol group. Some organomercurials, like this compound, are considered "bulky" reagents, and their ability to react can be hindered by the local protein environment surrounding the cysteine residue umich.edu. In contrast, smaller organomercurials might access more sterically hindered thiols. The choice between different organomercurials can therefore be used to probe the local environment of specific cysteine residues umich.edudoi.org. For general applications, methylmercuric iodide is sometimes preferred due to its high specificity and reactivity over a wide pH range doi.org. Phenylmercuric acetate is another alternative that can be used in many cases doi.org.

The binding of organomercurials like this compound can be influenced by the protein's conformational state. Studies on hemoglobin have shown that the reaction rate of this compound with the β93 sulfhydryl groups is 50 to 80 times faster in oxyhemoglobin compared to deoxyhemoglobin, reflecting a ligand-dependent conformational change researchgate.net. This property allows organomercurials to be used as probes for such conformational transitions researchgate.net.

Table 1: Comparative Characteristics of Selected Organomercurial Probes

| Feature | This compound (p-CMB) | Phenylmercuric Acetate | Methylmercuric Iodide |

|---|---|---|---|

| Primary Reaction | Forms a stable mercaptide with thiol groups (-S-Hg-R). ontosight.ai | Forms a stable mercaptide with thiol groups. scispace.com | Forms a stable mercaptide with thiol groups. doi.org |

| Reactivity | High reactivity towards accessible thiols. umich.eduontosight.ai | High reactivity, often used interchangeably with p-CMB. doi.orgscispace.com | Considered to have very high reactivity and specificity. doi.org |

| Specificity | Highly specific for thiol groups. doi.orgontosight.ai | Highly specific for thiol groups. | Preferred for general applications due to high specificity. doi.org |

| Size/Steric Hindrance | Considered a bulky reagent, which can limit access to buried thiols. umich.edu | Also a bulky reagent, similar in effect to p-CMB in some studies. nih.gov | A smaller organomercurial, potentially allowing access to more hindered thiols. |

| Effect on Protein Function | Can cause significant functional changes, such as altering enzyme activity or ligand binding affinity. nih.govnih.gov | Can induce functional changes similar to p-CMB. nih.gov | Used for titration and quantification due to its "ideal" polarographic behavior. doi.org |

Distinctions from Alkylating Agents (e.g., N-Ethylmaleimide, Iodoacetate) in Mechanistic Studies

Alkylating agents, such as N-ethylmaleimide (NEM) and iodoacetate, represent another major class of thiol-reactive probes. They differ from this compound in their reaction mechanism, which has significant implications for their use in research.

The primary distinction lies in the nature of the covalent bond formed. Organomercurials like this compound react with thiols to form a mercaptide linkage (S-Hg). This reaction is often reversible, especially in the presence of competing thiols like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) pnas.org. In contrast, alkylating agents form a stable, essentially irreversible thioether bond (in the case of haloacetates like iodoacetate) or a succinimidyl-thioether adduct (in the case of maleimides like NEM) wikipedia.orgnih.gov.

This difference in reversibility is a key strategic consideration. The reversible nature of this compound binding allows for studies where the function of a modified protein can be restored, confirming that the observed effects were due to the specific modification of the thiol group scispace.compnas.org. Alkylating agents, by forming a permanent modification, are used to irreversibly block thiol function wikipedia.org.

Reactivity profiles also differ. Iodoacetate and iodoacetamide (B48618) are haloacetyl reagents that react with the thiolate anion (S⁻) via an Sₙ2 nucleophilic substitution reaction. Their reactivity is therefore highly pH-dependent, increasing with pH as the thiol group becomes deprotonated. N-Ethylmaleimide reacts with thiolates via a Michael addition across the double bond of the maleimide (B117702) ring nih.gov. This reaction is also pH-dependent but is often faster and more specific for thiols at neutral pH compared to iodoacetamide nih.gov. In some proteins, these alkylating agents show differential reactivity, where one might react with a specific cysteine while another does not, providing a tool to probe the microenvironment of the thiol group umich.edunih.gov. For example, in L-threonine dehydrogenase, iodoacetate was uniquely reactive and completely inactivated the enzyme, whereas iodoacetamide had little effect on activity umich.edu.

Table 2: Mechanistic Comparison of this compound and Alkylating Agents

| Feature | This compound | N-Ethylmaleimide (NEM) | Iodoacetate |

|---|---|---|---|

| Reaction Type | Mercaptide formation. ontosight.ai | Michael addition. wikipedia.orgnih.gov | Sₙ2 Nucleophilic substitution. osti.gov |

| Functional Group Targeted | Thiol (-SH). ontosight.ai | Thiol (-SH). wikipedia.orgontosight.ai | Thiolate anion (S⁻). umich.edu |

| Bond Formed | Reversible mercaptide bond (-S-Hg). pnas.org | Irreversible thioether adduct. wikipedia.orgnih.gov | Irreversible thioether bond (-S-CH₂-COO⁻). osti.gov |

| pH Dependence | Reactive over a broad pH range. doi.org | Reaction rate increases with pH (optimum generally 6.5-7.5). wikipedia.org | Reaction rate is highly dependent on pH, increasing as the thiol is deprotonated to thiolate. umich.edu |

| Typical Application | Reversible inhibition, probing accessible thiols, studying conformational changes. nih.govresearchgate.netpnas.org | Irreversible inhibition, blocking reactive thiols for subsequent analysis (e.g., in redox proteomics). wikipedia.orgosti.gov | Irreversible inhibition, alkylating thiols to prevent disulfide bond formation. umich.eduosti.gov |

Contrasts with Disulfide-Cleaving and Redox-Active Reagents (e.g., DTNB)

A third category of thiol-reactive reagents includes those that participate in thiol-disulfide exchange reactions, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) being the most prominent example wikipedia.org. The contrast between this compound and DTNB is fundamental, as they are typically used for different primary purposes.

This compound is primarily a thiol-modifying and -inhibiting agent. Its reaction results in a modified protein where the mercury atom remains covalently attached to the cysteine residue ontosight.ai. While this modification can be followed spectrophotometrically by monitoring the absorbance change in the UV region (around 250 nm), its main utility is in assessing the functional role of the modified thiol doi.orgnih.gov.

DTNB, on the other hand, is a quantitative reagent used to determine the concentration of free thiol groups wikipedia.orginterchim.fr. It reacts with a thiol via disulfide exchange, forming a mixed disulfide between the original thiol and one half of the DTNB molecule. The other half is released as the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm wikipedia.orgnih.gov. The amount of TNB²⁻ produced is stoichiometric with the amount of free thiol present, allowing for accurate quantification based on its molar extinction coefficient wikipedia.org.

The reactions also differ in their nature. The reaction of this compound is a simple addition, whereas the reaction with DTNB is a redox-based exchange nih.gov. While the mercaptide bond formed by this compound is reversible with strong reducing agents or competing thiols, the mixed disulfide formed with DTNB is also reversible but is part of a quantitative assay designed to go to completion for measurement purposes pnas.orgnih.gov. In some instances, both reagents have been used to inactivate enzymes by targeting essential thiol groups, but their mechanisms and the information they provide are distinct cdnsciencepub.com.

Table 3: Functional and Mechanistic Distinctions between this compound and DTNB

| Feature | This compound | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) |

|---|---|---|

| Primary Use | Protein modification, enzyme inhibition, probing thiol accessibility. ontosight.ainih.gov | Quantification of free thiol groups in a sample. wikipedia.orgbmglabtech.com |

| Reaction Mechanism | Forms a mercaptide bond with the thiol group. ontosight.ai | Thiol-disulfide exchange. nih.gov |

| Reaction Product | A protein-mercury adduct. ontosight.ai | A mixed disulfide (protein-S-S-TNB) and a chromophoric thiolate anion (TNB²⁻). wikipedia.orgnih.gov |

| Detection Method | Change in UV absorbance of the protein-reagent complex (e.g., at 250 nm). doi.org | Colorimetric measurement of the released TNB²⁻ anion at 412 nm. wikipedia.orgbmglabtech.com |

| Reversibility | Reversible with excess competing thiols (e.g., DTT). pnas.org | The disulfide bond is inherently reversible, but the assay is designed for stoichiometric quantification. nih.gov |

| Nature of Information | Provides information on the functional importance and environment of a specific thiol. nih.govnih.gov | Provides a quantitative measure of the total number of accessible free thiols. interchim.fr |

Strategic Selection Criteria for Thiol Reagents in Specific Research Contexts

The choice of a thiol-reactive reagent is a critical decision in experimental design. It should not be arbitrary but based on a clear understanding of the reagent's properties and the research objective.

Objective of the Study : The primary goal dictates the choice of reagent.

Quantification : To measure the total number of free thiols, DTNB is the standard choice due to its stoichiometric release of a chromophore wikipedia.orgbmglabtech.com.

Irreversible Inhibition/Labeling : To permanently block thiol activity or to attach a stable tag (like a fluorophore or biotin), alkylating agents like NEM or iodoacetamide are preferred due to the irreversible nature of the thioether bond they form wikipedia.orgosti.gov.

Reversible Inhibition/Functional Analysis : To study the functional role of a cysteine residue where restoration of activity is desired to prove causality, a reversible inhibitor like this compound is ideal scispace.compnas.org.

Probing Conformational Changes : The differential reactivity of reagents like this compound with different protein conformations makes them excellent tools for studying ligand-induced structural changes researchgate.net.

Reactivity and Specificity : While most of these reagents are highly specific for thiols, their reactivity can be influenced by the local environment.

Steric Accessibility : Bulky reagents like this compound may only react with surface-exposed thiols, whereas smaller reagents might access more buried sites umich.edu. This differential reactivity can be exploited to map the topology of cysteine residues.

pH of the Reaction : The high pH dependence of iodoacetate's reactivity contrasts with the broader effective pH range for organomercurials, influencing the choice of buffer conditions umich.edudoi.org.

Nature of the Protein : The intrinsic properties of the protein under study are crucial.

Presence of Multiple Thiols : If a protein contains multiple cysteines, a reagent's differential reactivity might allow for the selective modification of one over others. In ligandin, for example, this compound reacted with three cysteines, while NEM and DTNB reacted with two, and iodoacetamide with only one nih.gov.

Downstream Analysis : The choice of reagent can impact subsequent experimental steps. For instance, the reversibility of this compound allows for its removal before further analysis, which is not possible with NEM or iodoacetate pnas.org.

The strategic selection of a thiol reagent is therefore a multi-faceted decision that requires careful consideration of the chemical properties of the probe and the specific biological question being addressed mdpi.com.

Emerging Research Directions and Future Prospects for P Mercuribenzoate Analogs

Development of Next-Generation Organomercurial Probes for Targeted Modification

The evolution of organomercurial probes beyond classical reagents like p-Mercuribenzoate is an active area of research, aiming to create "next-generation" tools with enhanced features for specific biological applications. researchgate.netlabmedica.comopenaccessgovernment.org The core focus is on designing analogs that offer superior specificity, diverse reporting capabilities, and tailored reactivity for the targeted modification of cysteine residues in proteins. acs.org

A significant avenue of development lies in the synthesis of this compound analogs with strategically modified functionalities. By altering substituents on the aromatic ring, researchers can modulate the electronic properties and steric bulk of the probe. This allows for fine-tuning the reactivity of the mercury atom towards specific thiol groups within a protein, potentially overcoming challenges of non-specific binding. researchgate.net

Another key direction is the incorporation of various reporter groups into the organomercurial structure. This transforms the molecule into a versatile tool for detection and analysis. Examples of such modifications include:

Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold enables the visualization and tracking of labeled proteins within cellular environments using advanced microscopy. acs.orgresearchgate.net

Spin Labels: The introduction of a paramagnetic group, such as a nitroxide spin label, allows for the study of protein structure and dynamics through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. unl.pt

Affinity Tags: Incorporating tags like biotin (B1667282) facilitates the purification and isolation of specifically labeled proteins and their binding partners.

Furthermore, research is exploring the creation of bifunctional organomercurial probes. These probes possess the mercury center for covalent attachment to a cysteine and a second reactive group capable of participating in another chemical reaction, enabling site-specific cross-linking or the introduction of other chemical modifications.

The following table provides examples of next-generation organomercurial probes and their primary research applications.

| Probe Type | Functional Group/Modification | Intended Application |

| Fluorescent Analog | Fluorescein | Fluorescence microscopy, protein tracking, conformational change detection acs.orgresearchgate.net |

| Spin-Labeled Analog | (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate (MTSL) | Site-directed spin labeling, EPR spectroscopy to study protein dynamics unl.pt |

| Affinity-Tagged Analog | Biotin | Affinity purification, isolation of protein complexes |

Integration with Advanced Spectroscopic and Structural Biology Techniques

The utility of this compound and its derivatives is significantly amplified when combined with sophisticated analytical methods, providing deep insights into protein structure and function. plos.orgdiamond.ac.ukwikipedia.org These organomercurial compounds serve as valuable tools in various advanced spectroscopic and structural biology techniques. libretexts.org

X-ray Crystallography: this compound has historically been used as a heavy-atom derivative in X-ray crystallography to solve the phase problem, a critical step in determining the three-dimensional structure of proteins. By binding to cysteine residues, the mercury atom provides strong scattering centers that facilitate the interpretation of diffraction patterns. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR studies, the binding of this compound to a protein can induce chemical shift perturbations, providing information about the location of cysteine residues and the local protein environment. nih.gov Two-dimensional NMR experiments can further elucidate the structural changes that occur upon mercurial binding. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: When a spin-labeled analog of this compound is used, EPR spectroscopy becomes a powerful tool for probing the dynamics and conformational changes in the vicinity of the labeled cysteine residue. unl.pt This technique is particularly useful for studying proteins that are difficult to crystallize.

Fluorescence Spectroscopy: The binding of this compound or its fluorescent analogs can alter the fluorescence properties of nearby tryptophan residues or the attached fluorophore itself. researchgate.net This phenomenon can be exploited to monitor protein conformational changes, ligand binding, and the accessibility of cysteine residues. researchgate.netannualreviews.org

The table below summarizes the integration of this compound with these advanced techniques.

| Technique | Role of this compound/Analog | Information Gained |

| X-ray Crystallography | Heavy-atom derivative | 3D structure determination, identification of cysteine binding sites plos.org |

| NMR Spectroscopy | Perturbation agent | Mapping of binding sites, characterization of local protein structure and dynamics nih.gov |

| EPR Spectroscopy | Site-directed spin label | Conformational changes, protein mobility, and local environment analysis unl.pt |

| Fluorescence Spectroscopy | Quencher or FRET partner | Ligand binding, protein folding/unfolding, accessibility of sulfhydryl groups researchgate.netannualreviews.org |

Theoretical and Computational Modeling of Mercury-Thiol Interactions in Biological Systems

Computational chemistry provides powerful tools to investigate the intricate details of mercury-thiol interactions at a molecular level, complementing experimental findings. nih.gov These theoretical approaches are crucial for understanding the underlying principles of organomercurial binding and for the rational design of new, more effective probes. ornl.gov

Quantum Mechanical (QM) Methods: QM calculations, such as Density Functional Theory (DFT), are employed to study the electronic structure, stability, and reactivity of the mercury-sulfur bond. researchgate.netpeerj.com These methods can elucidate the nature of the covalent interaction between mercury and the cysteine thiol group, calculate binding energies, and model the transition states of reactions involving organomercurials. peerj.comacs.org This provides fundamental insights into why these interactions are so strong and specific.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) Approaches: For complex systems like enzymes, hybrid QM/MM methods offer a balance between accuracy and computational cost. peerj.com In this approach, the reactive center, including the mercury atom and the cysteine residue, is treated with high-level QM calculations, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics force fields. This allows for the detailed study of enzymatic reaction mechanisms involving organomercurials. peerj.comresearchgate.net

These computational studies are instrumental in guiding the development of next-generation probes by predicting their binding affinities and specificities, ultimately accelerating the discovery of new tools for chemical biology. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for using p-Mercuribenzoate in studying sulfhydryl (SH) group accessibility in enzymes?

- Methodological Answer : this compound (pMB) is used to titrate free SH groups in proteins under controlled buffer conditions (e.g., 0.33 M acetate buffer at pH 4.6 or 5.0). Experimental protocols involve incubating the enzyme with incremental concentrations of pMB, followed by activity assays to correlate SH group modification with functional changes. Controls must include protective agents (e.g., DPN or oxalate) to validate specificity .

- Key Data : In studies with lactic acid dehydrogenase, activity loss was proportional to pMB concentration (0–0.1 mM), but protection by DPN/oxalate preserved ~80% activity .

Q. How does this compound interact with enzyme active sites, and what experimental controls are necessary to confirm specificity?

- Methodological Answer : pMB binds covalently to cysteine residues, disrupting catalytic or structural SH groups. To confirm specificity, researchers should:

- Use competitive inhibitors (e.g., thiol-containing substrates) to block pMB binding.

- Perform activity assays in the presence/absence of protective agents (e.g., NADH or urea).

- Validate results with alternative SH-modifying agents (e.g., N-ethylmaleimide) .

- Example : In Neurospora crassa invertase, pMB inhibition was mitigated by urea, suggesting solvent accessibility influences SH group reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual role as an activator and inhibitor across different enzyme systems?

- Methodological Answer : Contradictory effects (e.g., activation of ATPases vs. inhibition of dehydrogenases) may arise from:

- Concentration-dependent effects : Low pMB concentrations (µM) may stabilize conformational states, while higher concentrations (mM) induce irreversible inhibition.

- Structural context : SH groups in allosteric vs. catalytic sites exhibit differential reactivity.

- Experimental validation : Use site-directed mutagenesis to replace cysteine residues and assess functional outcomes. Cross-reference with kinetic data (e.g., , ) to map binding sites .

- Data Table :

| Enzyme System | pMB Concentration | Effect | Protective Agent | Reference |

|---|---|---|---|---|

| Lactic Acid Dehydrogenase | 0.1 mM | Inhibition (80% loss) | DPN, oxalate | |

| (Na+, K+)-ATPase | 26 µM | Activation | None observed |

Q. What advanced techniques are recommended for characterizing this compound’s structural interactions with target proteins?

- Methodological Answer :

- X-ray crystallography : Resolve 3D structures of pMB-protein complexes to identify binding sites.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and stoichiometry.

- Molecular dynamics simulations : Model conformational changes induced by pMB binding.

- Mass spectrometry : Confirm covalent adduct formation via peptide mapping .

- Case Study : In ATPase studies, pMB activation correlated with SH group accessibility in regulatory domains, validated via cysteine alkylation assays .

Methodological Design and Data Analysis

Q. How should researchers design experiments to ensure reproducibility when using this compound in enzyme studies?

- Guidelines :

- Buffer standardization : Use consistent ionic strength and pH (e.g., acetate buffer at pH 4.6–5.0).

- Precise concentration gradients : Report pMB molarity relative to enzyme active sites.

- Statistical rigor : Replicate experiments ≥3 times; use ANOVA for significance testing ().

- Data transparency : Publish raw datasets (e.g., activity vs. time curves) in supplementary materials .

Q. What frameworks (e.g., PICOT, FINER) are suitable for formulating research questions on this compound’s biochemical mechanisms?

- Application of PICOT :

- Population : Target enzyme (e.g., lactate dehydrogenase).

- Intervention : pMB exposure at defined concentrations.

- Comparison : Activity with/without protective agents.

- Outcome : % Activity loss, , structural changes.

- Time : Short-term (minutes) vs. prolonged incubation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.